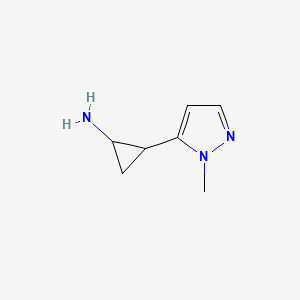
2-(2-Methylpyrazol-3-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrazol-3-yl)cyclopropanamine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound is characterized by a cyclopropane ring attached to a pyrazole ring, which is further substituted with a methyl group. It is primarily used in research and development within the chemical and pharmaceutical industries.
Méthodes De Préparation
The synthesis of 2-(2-Methylpyrazol-3-yl)cyclopropanamine typically involves the reaction of 2-methylpyrazole with cyclopropanamine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(2-Methylpyrazol-3-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrazole ring, depending on the reaction conditions and the nucleophile used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(2-Methylpyrazol-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it useful in drug discovery and development.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(2-Methylpyrazol-3-yl)cyclopropanamine can be compared with other similar compounds, such as:
2-(2-Methylpyrazol-3-yl)cyclopropanone: This compound has a similar structure but contains a ketone group instead of an amine group. It exhibits different reactivity and applications.
2-(2-Methylpyrazol-3-yl)cyclopropanol: This compound contains a hydroxyl group instead of an amine group. It is used in different synthetic applications and has distinct chemical properties.
2-(2-Methylpyrazol-3-yl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its amine group, which imparts specific reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-(2-methylpyrazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-7(2-3-9-10)5-4-6(5)8/h2-3,5-6H,4,8H2,1H3 |
Clé InChI |
DXTZKKDLNJEDLN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


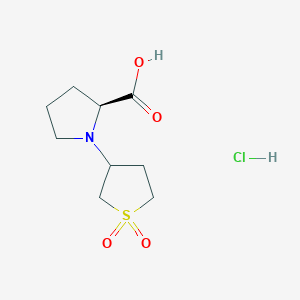
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
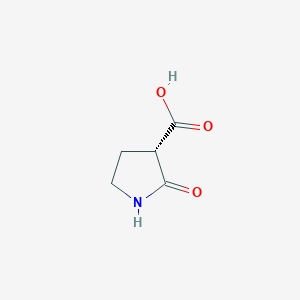
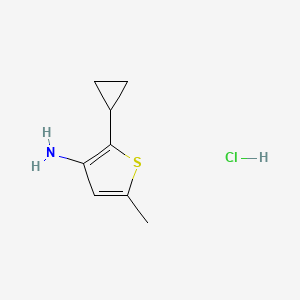
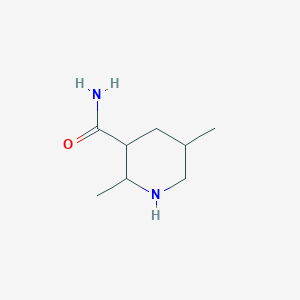
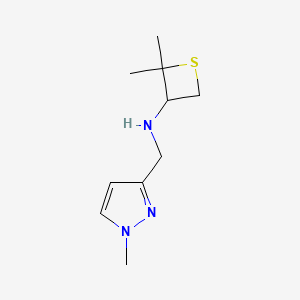

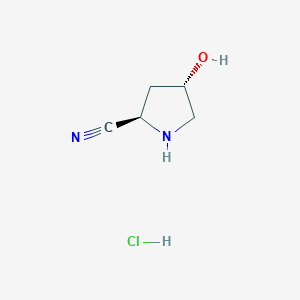
![3H-spiro[benzofuran-2,4'-piperidin]-6-ol](/img/structure/B12990932.png)
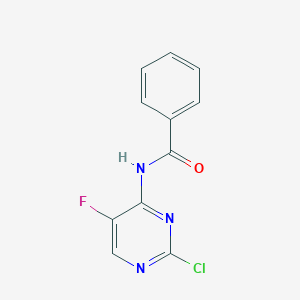
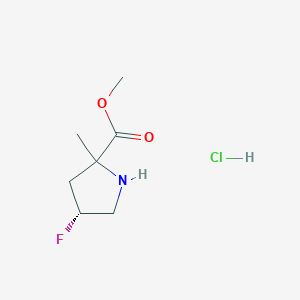
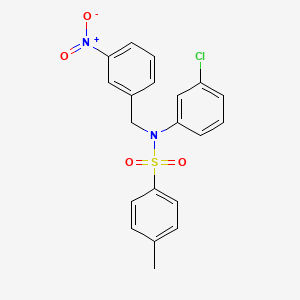
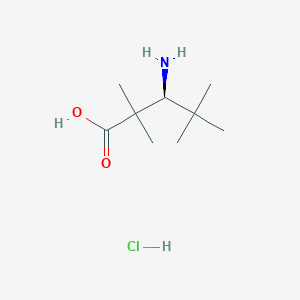
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)
